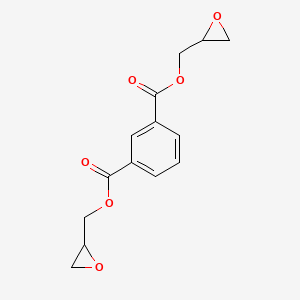

Diglycidyl isophthalate

Descripción

Propiedades

IUPAC Name |

bis(oxiran-2-ylmethyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-2-1-3-10(4-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOATMQSUNJNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ISOPHTHALIC DIGLYCIDYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31305-96-1 | |

| Details | Compound: 1,3-Benzenedicarboxylic acid, 1,3-bis(2-oxiranylmethyl) ester, homopolymer | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025473 | |

| Record name | Isophthalic diglycidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isophthalic diglycidyl ester is a white solid. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ISOPHTHALIC DIGLYCIDYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ISOPHTHALIC DIGLYCIDYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7195-43-9 | |

| Record name | ISOPHTHALIC DIGLYCIDYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7195-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalic diglycidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-epoxypropyl) isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCIDYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KYD7F39EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

142 to 145 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ISOPHTHALIC DIGLYCIDYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis Methodologies and Derivatization Strategies of Diglycidyl Isophthalate

Established Synthetic Pathways for Diglycidyl Isophthalate (B1238265)

The primary industrial method for synthesizing diglycidyl isophthalate involves the reaction between isophthalic acid and an excess of epichlorohydrin (B41342). ontosight.ai This process is typically conducted in two main stages, which can be performed sequentially.

The synthesis of diglycidyl isophthalate from isophthalic acid and epichlorohydrin is a well-established two-step process.

Esterification (Addition Reaction) : The first step is the addition of epichlorohydrin to the two carboxylic acid groups of the isophthalic acid molecule. This reaction opens the epoxide ring of epichlorohydrin, leading to the formation of a dichlorohydrin ester intermediate. epa.gov Catalysts are employed to facilitate this addition. google.com

Dehydrohalogenation (Ring-Closing Reaction) : In the second step, a basic substance, such as sodium hydroxide (B78521), is added. This base promotes an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon atom bonded to the chlorine. This results in the elimination of hydrogen chloride (HCl) and the formation of the two glycidyl (B131873) (epoxide) rings, yielding the final diglycidyl isophthalate product. The epichlorohydrin often serves as a solvent for both the intermediate and the final product. google.com

Basic catalysts are fundamental to the synthesis process, particularly in the dehydrohalogenation step. While strong bases like sodium hydroxide (NaOH) are used as reagents for the ring-closure, other bases can act as catalysts for the initial addition reaction. google.com Powdered sodium hydroxide may be added slowly to the reaction mixture to control the reaction. google.com

Quaternary ammonium (B1175870) salts are widely used as phase-transfer catalysts (PTCs) in the synthesis of glycidyl ethers and esters. google.comconicet.gov.ar These catalysts, such as tetramethylammonium (B1211777) chloride and tetrabutylammonium (B224687) bromide (TBAB), are effective in reactions involving two immiscible phases, like a solid or aqueous phase and an organic phase. google.comcabidigitallibrary.org The PTC facilitates the transfer of the nucleophile (the carboxylate anion of isophthalic acid) from the aqueous or solid phase to the organic phase (epichlorohydrin), where the reaction occurs. biomedres.us This enhances the reaction rate and can lead to higher yields and selectivity, often under milder reaction conditions. conicet.gov.archalmers.se The use of solid-liquid PTC can be advantageous as it may avoid the need for water, simplifying product separation. conicet.gov.ar

| Catalyst Type | Example(s) | Function |

| Quaternary Ammonium Salt | Tetramethylammonium chloride, Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst |

| Tertiary Amine | Triethylamine (B128534), Tributylamine | Addition Reaction Catalyst |

| Quaternary Phosphonium (B103445) Salt | Butyl triphenyl phosphonium bromide | Esterification Catalyst |

This table summarizes various catalysts used in the synthesis of diglycidyl isophthalate and similar glycidyl esters.

In addition to ammonium salts, other compounds are effective catalysts. Tertiary amines, such as triethylamine and tributylamine, are cited as catalysts for the addition of epichlorohydrin to carboxylic acids. google.com Furthermore, organophosphorus compounds, specifically quaternary phosphonium salts like butyl triphenyl phosphonium bromide, have been successfully used as catalysts in the synthesis of the related compound, diglycidyl terephthalate (B1205515). google.com These catalysts are noted for promoting the esterification step while minimizing side reactions like the self-polymerization of epichlorohydrin. google.com

To maximize the yield and purity of diglycidyl isophthalate, several process parameters must be carefully controlled. Optimization is key to ensuring the reaction proceeds efficiently and minimizes the formation of by-products.

Key parameters for optimization include:

Molar Ratio of Reactants : A significant excess of epichlorohydrin is generally used for each carboxylic acid group of isophthalic acid. google.com This excess helps to ensure complete conversion of the acid and serves as the reaction solvent. google.com However, an excessive amount of epichlorohydrin can lead to unwanted self-polymerization. google.com

Reaction Temperature : The synthesis is typically carried out at elevated temperatures, with a range of 50-70°C often cited for the reaction of isophthalic acid with epichlorohydrin. Temperature control is critical to balance the reaction rate against the potential for side reactions.

Catalyst Concentration : The amount of catalyst used is typically a small percentage of the total reactant weight, often in the range of 0.5% to 5% by weight. google.com The optimal concentration enhances the reaction rate without introducing purification challenges or promoting side reactions.

Addition of Base : The rate of addition of the dehydrohalogenating agent (e.g., sodium hydroxide) is controlled to manage the exothermic nature of the reaction and ensure efficient ring closure. google.com

Purification : Post-reaction, steps such as solvent extraction and vacuum evaporation are critical for isolating a pure product.

A patent for a similar process reported recovering diglycidyl isophthalate with an epoxide equivalent weight of 152 (theoretical value is 139) and a total chlorine content of 0.8%, indicating a relatively high purity achieved through process control. google.com

| Parameter | Typical Range/Condition | Purpose |

| Reactant Molar Ratio | Excess epichlorohydrin (e.g., 2 to 10 moles per carboxylic acid group) google.com | Drive reaction completion; act as a solvent. |

| Temperature | 50-70°C | Control reaction rate and minimize side reactions. |

| Catalyst Loading | ~0.5-5% by weight of reactants google.com | Enhance reaction efficiency. |

| Post-treatment | Solvent extraction, vacuum distillation google.com | Isolate and purify the final product. |

This table outlines key process parameters and their roles in optimizing the synthesis of diglycidyl isophthalate.

Role of Catalytic Systems in Synthetic Efficiency

Advanced Synthetic Approaches for Tailored Diglycidyl Isophthalate Structures

The synthesis of diglycidyl isophthalate (DGI) and its derivatives has evolved beyond traditional methods, with a focus on creating molecules with specific properties for advanced applications. Modern research emphasizes green chemistry principles, structural modification for new functionalities, and derivatization to enhance chemical reactivity.

Development of Solvent-Free Synthesis Protocols

In a move towards more sustainable chemical manufacturing, solvent-free synthesis protocols for glycidyl ethers have been developed. These methods address the environmental and cost concerns associated with hazardous organic solvents and complex purification processes. One promising approach involves the reaction of an alcohol with epichlorohydrin in the presence of a solid base and a phase transfer catalyst, completely avoiding the use of water or organic solvents. chalmers.se This technique simplifies product purification, as the solid base can be easily separated from the liquid glycidyl ether product. chalmers.se

This solvent-free principle has been applied to the synthesis of isophthalate derivatives. For instance, researchers have successfully reacted dimethyl 5-hydroxyisophthalate with allyl glycidyl ether without a solvent, using neat reagents in the presence of a base catalyst to produce functionalized isophthalate esters. nih.gov These protocols not only align with the principles of green chemistry but also open up new possibilities for efficient synthesis and purification of DGI and related compounds. chalmers.senih.gov

Synthesis of Modified Diglycidyl Isophthalate Analogues

To achieve specific material properties, such as liquid crystallinity, researchers have synthesized modified analogues of DGI. A notable strategy involves a multi-step process beginning with the condensation reaction between various diamines and aldehydes (like vanillin (B372448) or p-hydroxybenzaldehyde) to form phenolic Schiff bases. researchgate.netmdpi.com These intermediate Schiff bases are then reacted with epichlorohydrin to yield novel diglycidyl ethers that possess unique thermal and liquid crystalline behaviors. researchgate.netmdpi.com The structure of these analogues incorporates the rigid Schiff base moiety, which can induce desirable characteristics in the final material. The successful synthesis of these complex molecules is confirmed through extensive analytical validation. researchgate.netmdpi.com

| Analogue Name | Starting Materials | Key Structural Feature | Reference |

|---|---|---|---|

| 3,3'-Dimethoxy-4,4'-di(2,3-epoxypropoxy-N-benzylidine)-o-tolidine | o-Tolidine, Vanillin, Epichlorohydrin | Schiff base with methoxy (B1213986) groups | researchgate.netmdpi.com |

| N,N'-bis(4-(2,3-Epoxypropoxy)benzylidene)-o-tolidine | o-Tolidine, p-Hydroxybenzaldehyde, Epichlorohydrin | Schiff base derived from p-hydroxybenzaldehyde | researchgate.netmdpi.com |

| N,N'-bis(4-(2,3-Epoxypropoxy)benzylidene)ethylenediamine | Ethylenediamine (B42938), p-Hydroxybenzaldehyde, Epichlorohydrin | Schiff base with flexible ethylenediamine linker | researchgate.netmdpi.com |

Functionalization and Derivatization for Enhanced Reactivity

Functionalization and derivatization are key strategies to enhance the reactivity of DGI or to introduce new properties. The epoxide groups of DGI are inherently reactive and can undergo ring-opening reactions with various nucleophiles, including amines, alcohols, and thiols, to form hydroxyl-functionalized products. This reactivity is fundamental to its use in forming crosslinked polymer networks.

A specific example of derivatization involves the synthesis of 5-substituted derivatives of isophthalic acid to create novel capping ligands. nih.gov In this work, dimethyl 5-hydroxyisophthalate was functionalized by reacting it with allyl glycidyl ether. nih.gov This process introduces allyl-terminated chains onto the isophthalate core. nih.gov These terminal double bonds can be further functionalized, for example, through oxidation to form 1,2-diols, which significantly increases the hydrophilicity of the molecule. nih.gov Such derivatization pathways allow for the precise tuning of the chemical properties of isophthalate-based molecules for specialized applications. nih.gov

Analytical Validation of Synthetic Products and Intermediates

The confirmation of the chemical structure of newly synthesized diglycidyl isophthalate analogues and their intermediates is paramount. A combination of spectroscopic methods and elemental analysis provides unequivocal proof of structure and composition.

Spectroscopic Characterization (FTIR, ¹H-NMR, ¹³C-NMR Spectroscopy)

FTIR Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups. In the synthesis of diglycidyl ethers, the appearance of absorption bands around 912 cm⁻¹ and 1,250 cm⁻¹ is indicative of the terminal oxirane (epoxy) ring. mdpi.com For modified analogues containing Schiff bases, the C=N stretch is typically observed around 1,610-1,623 cm⁻¹. mdpi.com

¹H-NMR Spectroscopy: ¹H-NMR provides detailed information about the proton environment in the molecule. The successful formation of the glycidyl group is confirmed by signals corresponding to the epoxy protons. researchgate.netmdpi.com For example, multiplets and doublets appearing in the range of 2.79–3.57 ppm are characteristic of the oxirane ring protons. researchgate.netmdpi.com The signals for the -CH₂- protons of the diglycidyl ether group typically appear around 3.8–4.5 ppm. researchgate.netmdpi.com

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy is used to identify all non-equivalent carbon atoms in the structure. The successful formation of the DGI analogue is confirmed by signals for the carbons of the oxirane ring, which typically appear in the 44–52 ppm region. researchgate.netmdpi.com Other significant peaks, such as those for azomethine (CH=N) carbons (around 161 ppm) and various aromatic carbons, further validate the target chemical structure. researchgate.netmdpi.com

| Spectroscopic Technique | Functional Group / Structural Feature | Characteristic Signal / Chemical Shift (ppm) | Reference |

|---|---|---|---|

| FTIR (cm⁻¹) | Terminal Oxirane Ring | ~912 and ~1250 | mdpi.com |

| Azomethine (CH=N) | ~1610 - 1623 | mdpi.com | |

| ¹H-NMR (ppm) | Epoxy Ring Protons | 2.79 - 3.57 (m, d) | researchgate.netmdpi.com |

| CH₂ Diglycidyl Ether Protons | 3.8 - 4.5 (s) | researchgate.netmdpi.com | |

| ¹³C-NMR (ppm) | Oxirane Ring Carbons | 44.6 - 51.1 | researchgate.netmdpi.com |

| Azomethine (CH=N) Carbon | ~161 - 162 | researchgate.netmdpi.com |

Elemental Analysis for Compositional Confirmation

Elemental analysis provides quantitative data on the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. This technique is crucial for confirming that the empirical formula of the product matches the expected molecular formula. Researchers report the results as a comparison between the experimentally found percentages of each element ("found") and the theoretically calculated percentages ("calcd."). researchgate.netmdpi.com A close agreement between these values serves as strong evidence for the successful synthesis and purity of the target molecule. researchgate.netmdpi.com

| Compound Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₂₂H₂₄N₂O₄ | C | 69.44 | 69.83 | researchgate.netmdpi.com |

| H | 6.36 | 6.58 | ||

| N | 7.37 | 7.42 | ||

| C₃₆H₃₆N₂O₆ | C | 72.94 | 72.54 | researchgate.netmdpi.com |

| H | 6.13 | 6.11 | ||

| N | 4.73 | 4.36 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC)

The purity of diglycidyl isophthalate is critical for its performance in polymerization processes, as impurities can affect the reaction kinetics and the final properties of the cured material. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely used techniques for assessing the purity of DGIP and related epoxy compounds. acs.org These methods allow for the separation, identification, and quantification of the main component, unreacted monomers, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing diglycidyl isophthalate. sielc.comsielc.com In this technique, a nonpolar stationary phase (like C18 or a specialized reverse-phase polymer) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A typical HPLC method for diglycidyl isophthalate uses a C18 or a specialized low-silanol-activity reverse-phase column (like Newcrom R1). acs.orgsielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, added to improve peak shape and resolution. sielc.comsielc.com Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (MS) detector, as it is volatile. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). waters.com This results in significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. waters.comchromatographyonline.com The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. waters.com

For the analysis of DGIP and its derivatives, UPLC methods often employ core-shell or sub-2 µm particle columns (e.g., Kinetex XB-C8, Acquity HSS C18). nih.govacs.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve optimal separation of a wide range of compounds, from unreacted starting materials to various oligomers. nih.govacs.orgscribd.com Mobile phases are similar to those used in HPLC, typically consisting of acetonitrile or methanol (B129727) and water with additives like formic acid or ammonium formate. nih.govacs.org UPLC is often coupled with tandem mass spectrometry (MS/MS), providing a highly sensitive and selective method for identifying and quantifying trace-level impurities. scribd.comresearchgate.net

Table 2: Example Chromatographic Conditions for Analysis

| Parameter | HPLC Method | UPLC Method | Source(s) |

|---|---|---|---|

| Instrument | HPLC System | UPLC Nexera X2 / Acquity UPLC | sielc.comsielc.comnih.govacs.org |

| Column | Newcrom R1 or Hypersil GOLD C18 (5 µm) | Kinetex® XB-C8 (2.6 µm) or Acquity UPLC HSS C18 (1.8 µm) | acs.orgsielc.comnih.govacs.org |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid) | A: Water w/ 0.1% Formic Acid or 40mM Ammonium Formate; B: Acetonitrile or Methanol | sielc.comsielc.comnih.govacs.org |

| Elution Mode | Isocratic or Gradient | Gradient | nih.govacs.orgscribd.com |

| Flow Rate | ~0.5 - 1.0 mL/min | ~0.3 - 1.0 mL/min | acs.orgnih.govacs.org |

| Detector | UV | UV, Mass Spectrometry (MS, MS/MS) | researchgate.netacs.orgscribd.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| Allyl glycidyl ether |

| Ammonium formate |

| Diglycidyl isophthalate (DGIP) |

| Dimethyl 5-hydroxyisophthalate |

| Epichlorohydrin |

| Formic acid |

| Isophthalic acid |

| Methanol |

| Phosphoric acid |

Polymerization and Curing Mechanisms of Diglycidyl Isophthalate Systems

Fundamental Epoxide Ring-Opening Polymerization Reactions

The cornerstone of DGIP polymerization is the epoxide ring-opening reaction. The three-membered epoxide ring, also known as an oxirane ring, is highly strained and therefore susceptible to reaction with a wide range of reagents. This reactivity is the basis for the formation of the polymer network. The polymerization can be initiated by either catalytic agents or co-reactive curing agents that become incorporated into the final polymer structure. The synthesis of DGIP itself involves a ring-opening and subsequent ring-closing (dehydrochlorination) reaction, starting from isophthalic acid and epichlorohydrin (B41342). google.com

The most common mechanism for curing DGIP involves the nucleophilic attack on one of the carbon atoms of the epoxide ring by a curing agent. core.ac.uk This reaction follows a second-order kinetic model and is accepted to be an SN2-type mechanism. core.ac.uk The nucleophile attacks the terminal, less-substituted carbon of the epoxy group, leading to the opening of the ring and the formation of a new covalent bond. core.ac.uknih.gov

Common nucleophilic curing agents include:

Amines: Primary and secondary amines are highly effective curing agents. The nitrogen atom of the amine attacks the epoxide ring, forming a hydroxyl-functionalized product. core.ac.uk A primary amine can react with two epoxy groups, contributing significantly to the cross-link density. core.ac.uk

Anhydrides: Acid anhydrides are another important class of curing agents for DGIP. acs.orgresearchgate.net The reaction is more complex and is often catalyzed.

Alcohols and Thiols: These nucleophiles can also be used to open the epoxide rings of DGIP.

The reaction is highly regioselective, with the nucleophilic attack consistently occurring at the less sterically hindered carbon of the oxirane ring. nih.gov This controlled reaction pathway is crucial for forming a predictable and uniform polymer network.

To control the rate and temperature of the curing reaction, initiators, catalysts, and accelerators are often employed. These substances facilitate the ring-opening reaction, allowing for curing under more favorable conditions or at an increased speed.

Catalysts: Lewis acids and bases are common catalysts. For anhydride (B1165640) curing, tertiary amines like benzyldimethylamine or N,N-dimethyl benzylamine (B48309) are frequently used as catalysts or accelerators. researchgate.nettandfonline.com They function by first reacting with the anhydride to form a carboxylate anion, which then attacks the epoxide ring. The resulting alkoxide can then react with another anhydride molecule, regenerating the carboxylate anion and propagating the polymerization.

Accelerators: In amine curing systems, molecules containing hydroxyl groups (like alcohols or phenols) can accelerate the reaction by protonating the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack. The amidoamine adduct of tall oil with triethylenetetramine (B94423) has been used to accelerate the reaction between aromatic amines and diglycidyl ethers. researchgate.net Similarly, terephthalamides have been shown to have an accelerative effect on the curing of epoxy resins. d-nb.info

Curing Kinetics and Reaction Dynamics of Diglycidyl Isophthalate (B1238265) Resins

The study of curing kinetics is vital for understanding the reaction rate, conversion, and the influence of temperature on the cross-linking process. This knowledge is critical for designing and controlling manufacturing processes for DGIP-based materials. Differential scanning calorimetry (DSC) is a primary analytical technique used for these investigations. researchgate.netnih.gov

Calorimetric methods, particularly DSC, are widely used to monitor the heat flow associated with the exothermic curing reaction of epoxy resins. nih.govscielo.br By measuring the heat released during polymerization, the rate of reaction and the degree of conversion can be determined as a function of time and temperature. nih.gov

Isothermal DSC: The sample is rapidly heated to a specific curing temperature and held there while the heat flow is measured over time. nih.gov This method directly provides the rate of reaction at a constant temperature. However, at high degrees of conversion, the reaction can become diffusion-controlled as the system's viscosity increases and it approaches vitrification (the transition to a glassy state), which slows the reaction rate. nih.gov

To analyze the data obtained from DSC, various kinetic models are employed. These models describe the relationship between the reaction rate, temperature, and degree of conversion (α).

Many epoxy curing reactions, including those involving DGIP, exhibit autocatalytic behavior. researchgate.nettandfonline.com This means the reaction is catalyzed by a product formed during the reaction itself, typically the hydroxyl groups generated from the ring-opening. science.gov The Kamal model is a widely used autocatalytic model that accurately describes the kinetics of many thermoset cure reactions. tandfonline.comnih.govd-nb.info It assumes the reaction rate is dependent on both a non-catalyzed and an autocatalyzed reaction.

For non-isothermal data, model-free isoconversional methods like the Kissinger and Ozawa (or Ozawa-Flynn-Wall) methods are commonly used to determine kinetic parameters without assuming a specific reaction model. researchgate.netresearchgate.netespublisher.com

The table below summarizes some key kinetic models used in the study of epoxy resin curing.

| Model Name | Type | Typical Application | Key Equation Form |

| Kamal (Autocatalytic) | Model-Fitting | Isothermal & Non-isothermal | dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ |

| Kissinger | Model-Free | Non-isothermal | ln(β/Tₚ²) = ln(AR/Eₐ) - Eₐ/RTₚ |

| Ozawa | Model-Free | Non-isothermal | ln(β) = Constant - 1.052(Eₐ/RTₚ) |

Note: In these equations, α is the degree of conversion, t is time, T is temperature, k₁ and k₂ are rate constants, m and n are reaction orders, β is the heating rate, Tₚ is the peak exotherm temperature, Eₐ is the activation energy, A is the pre-exponential factor, and R is the ideal gas constant.

The activation energy (Eₐ) is a crucial kinetic parameter representing the minimum energy required to initiate the cross-linking reaction. It can be determined from non-isothermal DSC data using the Kissinger or Ozawa equations by plotting the relevant variables from experiments at different heating rates. researchgate.netchalcogen.ro

While specific Eₐ values for every DGIP system depend heavily on the curing agent and catalyst used, studies on analogous systems provide valuable insights. For instance, the activation energy for the curing of isophthalic diglycidyl ester (IPDGE) with hexahydrophthalic anhydride (HHPA) was reported to be in the range of 68.9-75.2 kJ/mol. core.ac.uk For the curing of diglycidyl ether of bisphenol-A (DGEBA), a widely studied epoxy, Eₐ values typically range from 50 to 90 kJ/mol depending on the amine or anhydride curing agent. researchgate.netresearchgate.net For example, the curing of DGEBA with meta-phenylene diamine showed an activation energy of approximately 64-71 kJ/mol. A study on DGEBA cured with an iron-containing porphyrin reported activation energies of 63.3 kJ/mol for the autocatalytic mechanism and 29.8 kJ/mol for the n-order mechanism. researchgate.net

The table below presents representative activation energies for various epoxy systems, providing a comparative context for DGIP.

| Epoxy System | Curing Agent/Catalyst | Method | Activation Energy (Eₐ) (kJ/mol) | Citation |

| Isophthalic Diglycidyl Ester (IPDGE) | Hexahydrophthalic Anhydride (HHPA) | Not Specified | 68.9 - 75.2 | core.ac.uk |

| DGEBA | Meta-Phenylene Diamine | Kissinger / Ozawa | 63.6 / 70.7 | |

| DGEBA | Melamine (B1676169) Phosphate | Kissinger / Ozawa | 83.9 / 85.6 | researchgate.net |

| DGEBA | Triethylenetetramine (TETA) | Boerchardt and Daniels | 87.2 | scielo.br |

| Cellulose | Diglycidyl Ethers | Prout-Tompkins | 45 - 65 | researchgate.net |

Cross-Linking Network Formation and Structural Evolution

The conversion of liquid DGEIP resin and a curing agent into a solid, three-dimensional network is a complex process involving several key stages and structural changes at the molecular and microstructural levels.

Gelation Phenomena and Network Development

The curing process transforms a low-viscosity liquid mixture into a rigid solid through two critical phenomena: gelation and vitrification. Gelation marks the formation of an "infinite" network where the polymer molecules are cross-linked to span the entire sample, leading to a dramatic increase in viscosity. Vitrification occurs when the glass transition temperature (Tg) of the reacting system rises to meet the curing temperature, causing the system to transition from a rubbery or liquid state to a glassy solid. researchgate.net

The development of the molecular network in epoxy-amine systems proceeds via a step-growth polymerization reaction between the multifunctional monomers. core.ac.uk The reaction begins with the ring-opening of the epoxy group by the amine, which produces a hydroxyl group. core.ac.uk This newly formed hydroxyl group can then catalyze further epoxy-amine reactions, leading to an autocatalytic behavior that accelerates the polymerization as conversion progresses. core.ac.ukresearchgate.net

Time-Temperature-Transformation (TTT) diagrams are powerful tools for visualizing the curing process, mapping out the times to gelation and vitrification at different isothermal cure temperatures. researchgate.net For an anhydride-cured epoxy system, a TTT-cure diagram can be constructed using data from rheological measurements and differential scanning calorimetry (DSC) to determine critical glass transition temperatures such as that of the initial mixture (Tg0), the gel point (GelTg), and the fully cured network (Tg∞). researchgate.net

Microstructural Development During Polymerization

The evolution of the network structure is not always uniform. In many epoxy systems, a nodular or heterogeneous internal nanostructure develops. These structures are often described as highly cross-linked nodules embedded in a more lightly cross-linked matrix. manchester.ac.uk The formation of these nodules has been proposed to occur before gelation, resulting from cluster formation followed by predominantly intra-nodular cross-linking reactions. manchester.ac.uk

The physical structure of the cured epoxy can be significantly affected by the initial state of the reactants and the cure conditions. For instance, if the epoxy monomer is partially crystalline, these crystals can become embedded in the partially cured glass at room temperature. tandfonline.com Subsequent heating can cause these crystals to melt, creating localized liquid regions that can influence the material's mechanical behavior and fracture properties. tandfonline.com The volatilization of unreacted monomer can result in a network with poor integrity between original, highly cross-linked microgel regions. tandfonline.com

Advanced techniques like positron annihilation lifetime spectroscopy (PALS) can be used to study the microstructure, revealing information about the free volume and void fraction within the polymer network. nih.gov Studies have shown that the formation of the 3D network during polymerization leads to a reduced positronium lifetime and a broadening of the lifetime distribution. nih.gov

Rheological Characterization of Diglycidyl Isophthalate Curing Systems

The rheological properties of a thermosetting resin system, such as one based on Diglycidyl isophthalate, are critical for understanding its processing behavior and for optimizing the manufacturing process of composite materials and adhesives. The key rheological parameters include viscosity evolution during polymerization and the gel time.

The viscosity of a DGIP resin system is not constant but changes significantly throughout the curing process. Initially, the viscosity is low, which is essential for processes like impregnation of fibers in composite manufacturing or for ensuring good substrate wetting in adhesive applications. As the polymerization reaction proceeds, the molecular weight of the polymer chains increases, leading to a gradual rise in viscosity. acs.org

The rate of viscosity increase is highly dependent on the temperature and the type of curing agent used. Higher temperatures generally lead to a faster reaction rate and, consequently, a more rapid increase in viscosity. The choice of curing agent also plays a crucial role; for example, a highly reactive amine will cause a faster viscosity build-up compared to a more latent anhydride hardener.

The evolution of viscosity can be monitored using a rheometer, which measures the resistance of the material to flow as a function of time at a constant temperature. A typical viscosity profile for a thermosetting resin shows an initial plateau of low viscosity, followed by a sharp increase as the system approaches the gel point.

The table below illustrates a hypothetical evolution of viscosity for a DGIP system cured at a constant temperature, based on typical thermoset curing behavior.

| Curing Time (minutes) | Viscosity (Pa·s) | State of the Resin |

| 0 | 1.5 | Liquid |

| 15 | 2.0 | Liquid |

| 30 | 5.0 | Liquid, slight thickening |

| 45 | 20.0 | Viscous liquid |

| 60 | 100.0 | Highly viscous, approaching gelation |

| 75 | >1000 | Gelated solid |

Gel time is a critical processing parameter for thermosetting resins, marking the point at which the resin transitions from a liquid to a solid-like gel. At the gel point, the polymer network has developed to an extent where the material no longer flows. The determination of gel time is crucial for defining the working life or "pot life" of the resin system, which is the time available for processing before the material becomes unworkable.

Several techniques can be used to determine the gel time of a DGIP curing system, including:

Thermo-mechanical Analysis (TMA): This technique measures the change in the mechanical properties of the material as a function of temperature and time. The gel point can be identified as a sudden change in the material's ability to deform under a small load.

Dynamic Mechanical Thermal Analysis (DMTA): DMTA measures the storage modulus (E') and loss modulus (E'') of the material. The gel point is often associated with the crossover point of the storage and loss moduli (tan δ = E''/E' = 1).

Differential Scanning Calorimetry (DSC): While DSC primarily measures heat flow, it can be used to determine the extent of the reaction. The gel point can then be correlated to a specific degree of conversion.

The gel time has significant implications for the processability of DGIP-based systems. A short gel time may be desirable for applications requiring rapid curing, but it can also lead to processing difficulties if the material gels before the manufacturing process is complete. Conversely, a long gel time provides a larger processing window but may require longer curing cycles. The ability to control the gel time, for instance, through the use of latent curing agents or by adjusting the temperature, is therefore essential for optimizing the manufacturing of components from DGIP resins. google.com

The following table summarizes the common methods for gel time assessment.

| Method | Principle | Indication of Gel Point |

| Thermo-mechanical Analysis (TMA) | Measures changes in mechanical properties with temperature and time. | Sudden change in deformation under load. |

| Dynamic Mechanical Thermal Analysis (DMTA) | Measures viscoelastic properties (storage and loss moduli). | Crossover of storage modulus (E') and loss modulus (E''). |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with the curing reaction. | Correlation of a specific degree of conversion to the gel point. |

| Rheometry | Measures the change in viscosity over time. | A rapid and significant increase in viscosity. |

Structure Property Relationships in Diglycidyl Isophthalate Based Polymers

Influence of Aromatic Core on Polymer Performance

The central isophthalic acid-derived aromatic ring in the DGIP molecule is a defining feature that significantly influences the final properties of the cured epoxy resin. This rigid structural element is key to the high performance of the resulting polymers.

Epoxy resins are broadly categorized based on their backbone structure, primarily as aromatic or aliphatic. Polymers based on DGIP, an aromatic epoxy, consistently demonstrate superior performance in key areas when compared to their aliphatic counterparts, such as diglycidyl adipate (B1204190), which contains a flexible linear chain. The rigid nature of the aromatic ring in DGIP restricts the mobility of the polymer chains, a characteristic not present in the flexible chains of aliphatic epoxies. d-nb.info This fundamental structural difference leads to significant variations in thermal and mechanical behavior. In general, aromatic structures in epoxy resins contribute to higher thermal conductivity compared to aliphatic structures. acs.org

A comparison of properties between a typical DGIP-based aromatic resin and an aliphatic resin highlights these differences. For instance, a cured casting of DGIP can achieve a tensile strength of 14,740 psi and a heat distortion temperature of 120°C. google.com In contrast, a cured casting of an aliphatic epoxy like diglycidyl azelate shows a lower tensile strength of 9,620 psi and a significantly lower heat distortion temperature of 68°C. google.com

| Property | Aromatic Epoxy (Diglycidyl Isophthalate) | Aliphatic Epoxy (Diglycidyl Azelate) |

|---|---|---|

| Tensile Strength | 14,740 psi | 9,620 psi |

| Heat Distortion Temperature | 120°C | 68°C |

| General Thermal Stability | Higher | Lower |

| General Mechanical Strength | Higher | Lower |

The aromatic core of DGIP is directly responsible for the enhanced thermal stability and mechanical robustness of the polymers it forms. ijert.orgijert.org The rigid benzene (B151609) ring structure provides inherent stiffness to the polymer network, restricting the thermal motion of the molecular chains. d-nb.info This restriction means more energy is required to induce movement, leading to a higher glass transition temperature (Tg) and superior heat resistance compared to aliphatic systems that lack this rigid framework. ijert.orgexpresspolymlett.com Epoxy resins cured with aromatic hardeners generally exhibit higher thermal and chemical resistance due to the presence of these stable aromatic rings. ijert.orgijert.org

Mechanically, the planar and rigid nature of the aromatic rings contributes to strong intermolecular π-π interactions, which, combined with the high cross-link density, creates a tightly bound and robust network. This structure is highly resistant to deformation under stress, resulting in high tensile strength and modulus. specialchem.com The integration of rigid structural elements like aromatic rings into the molecular structure of resins is a key strategy for boosting both tensile strength and tensile modulus. specialchem.com

Impact of Epoxide Group Density and Cross-Linking Degree

The term "epoxy resin" is used for the material both before and after the curing reaction, even though the final solid no longer contains epoxy groups. ijert.org The curing process transforms the liquid monomers into a solid, three-dimensional network through the reaction of the epoxide groups. The density of these epoxide groups in the initial monomer and the extent of the subsequent cross-linking reaction are critical parameters that dictate the final properties of the polymer.

The cross-link density, defined as the number of effective cross-links per unit volume, is a crucial factor in determining the performance of an epoxy network. google.com A direct correlation exists between the cross-link density and the material's mechanical properties. Generally, a higher degree of cross-linking leads to a more rigid and tightly bound network, which enhances properties like tensile strength, Young's modulus, and the glass transition temperature (Tg). rsc.orgnih.gov Molecular dynamics simulations have confirmed that mechanical properties improve with increasing cross-link density. researchgate.net For example, studies on various epoxy systems have shown a linear increase in tensile strength, Young's modulus, and Tg as cross-link density increases. rsc.org

However, this increased strength and rigidity often comes at the expense of flexibility. As the cross-link density rises, the polymer chains become less mobile, which can lead to reduced elongation at break and lower fracture toughness, making the material more brittle. rsc.orgresearchgate.net Therefore, achieving the desired balance of strength, stiffness, and toughness for a specific application requires precise control over the cross-link density.

| Property | Effect of Increasing Cross-Link Density |

|---|---|

| Tensile Strength | Increases |

| Young's Modulus (Stiffness) | Increases |

| Glass Transition Temperature (Tg) | Increases |

| Hardness | Increases |

| Chemical Resistance | Increases |

| Elongation at Break (Ductility) | Decreases |

| Fracture Toughness | Decreases |

Molecular Design Principles for Tailored Material Characteristics

The versatility of epoxy resins stems from the ability to tailor their final properties through deliberate molecular design. By carefully selecting the epoxy monomer, the curing agent, and any additives, it is possible to create materials with specific characteristics engineered for demanding applications.

Functional group engineering is a powerful strategy for modifying the performance of DGIP-based polymers. This involves the introduction of specific chemical groups onto the epoxy monomer, the curing agent, or as additives to impart desired traits. elsevierpure.com

For example, introducing flexible segments into the polymer backbone, such as polysiloxanes, can enhance toughness and temperature resistance. researchgate.net The incorporation of active functional groups like carboxyl (-COOH), hydroxyl (-OH), or amino (-NH2) can increase the reactivity of the system and improve adhesion to various substrates. elsevierpure.commdpi.com These polar groups can also enhance solubility and improve performance in anti-corrosion applications. elsevierpure.com

Furthermore, the structure of the curing agent itself plays a pivotal role. Using a branched polyamine curing agent instead of a linear one can create extra cross-links, leading to a higher glass transition temperature and improved thermal resistance, even if it introduces more flexible aliphatic chains into the network. cnrs.fr By strategically combining rigid aromatic components like DGIP with specifically functionalized curing agents or modifiers, a wide spectrum of material properties, from high-strength structural adhesives to tough, impact-resistant composites, can be achieved. mdpi.comaquaenergyexpo.com

Effect of Heteroatoms and Substituents on Polymerization and Resultant Properties

The chemical structure of the diglycidyl isophthalate (B1238265) (DGI) monomer is a primary determinant of the polymerization process and the ultimate properties of the crosslinked polymer network. Modifications, such as the introduction of different substituent groups on the aromatic ring or the incorporation of heteroatoms either in the monomer backbone or via the curing agent, provide a powerful means to tailor the performance characteristics of the resulting material. These changes can significantly influence reactivity, thermal stability, mechanical strength, and other physical properties.

The position of the glycidyl (B131873) ester groups on the benzene ring itself has a fundamental impact. DGI, with its meta-substitution, is an isomer of diglycidyl terephthalate (B1205515) (DGT) (para-substituted) and diglycidyl phthalate (B1215562) (DGP) (ortho-substituted). This structural isomerism directly affects polymer properties. The symmetrical structure of DGT allows for more efficient packing, leading to higher crystallinity and slightly superior thermal stability compared to DGI. Conversely, the ortho-substitution in DGP creates steric hindrance, which can reduce the reactivity of the epoxy groups during the curing process. DGI's meta-linkage offers a balance between the reactivity of DGT and the potentially better solubility and processing characteristics compared to its more crystalline para-isomer.

Influence of Ring Substituents

Introducing functional groups onto the isophthalate ring can dramatically alter the polymer's properties. Electron-withdrawing or electron-donating groups, as well as bulky substituents, can modify the electronic environment and steric hindrance around the reactive epoxy groups, influencing cure kinetics and the final network structure.

A prominent example is the incorporation of fluorine atoms, often in the form of trifluoromethyl (–CF₃) groups. These groups are strongly electron-withdrawing and can enhance properties such as thermal stability, hydrophobicity, and dielectric performance. Research on analogous fluorinated epoxy resins demonstrates that both the number and position of –CF₃ groups have a measurable effect on the final polymer. When cured with an aromatic amine like diaminodiphenylmethane (DDM), fluorinated epoxy resins generally exhibit improved mechanical and dielectric properties. nih.gov For instance, increasing the number of –CF₃ groups can lead to a lower dielectric constant and reduced water absorption, which are critical for applications in microelectronics. nih.gov However, the curing temperature and choice of curing agent can lead to variations in mechanical performance due to factors like thermal degradation during a high-temperature cure. nih.gov

The following table summarizes the properties of DDM-cured epoxy resins containing different trifluoromethyl substituents, illustrating these structure-property relationships.

| Epoxy Resin Structure | Curing Agent | Glass Transition Temp. (T_g) (°C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Dielectric Constant (1 MHz) | Water Absorption (%) |

| p-FER (one –CF₃ group, para position) | DDM | 155 | 152.36 | 2.65 | 2.92 | 0.53 |

| m-FER (one –CF₃ group, meta position) | DDM | 128 | 135.41 | 2.21 | 3.05 | 0.95 |

| d-FER (two –CF₃ groups) | DDM | 142 | 95.55 | 1.71 | 2.55 | 0.49 |

Data sourced from a study on trifluoromethyl-substituted epoxy resins, demonstrating the impact of substituent number and position. nih.gov

Role of Heteroatoms

The incorporation of heteroatoms (e.g., nitrogen, sulfur, silicon, phosphorus) into the polymer structure, either within the epoxy monomer itself or through the curing agent, is a key strategy for modifying properties. Heteroatoms can alter bond polarity, intermolecular forces, and chain flexibility, thereby affecting the reactivity and performance of the resin.

Studies on model epoxy compounds, such as analogues of phenyl glycidyl ether (PGE), show that the presence of a heteroatom (like oxygen, nitrogen, or sulfur) in the alpha-position to the epoxide ring is crucial for its reactivity. nih.gov For instance, PGE, phenyl 2,3-epoxypropyl sulfide, and N-(2,3-epoxypropyl)aniline all demonstrated significantly higher reactivity compared to an analogue without a heteroatom in that position. nih.gov This suggests that the ester oxygen atoms in DGI play a direct role in the reactivity of its epoxy groups.

The curing agent is a major source of heteroatoms in the final polymer network. The choice of hardener, therefore, has a profound effect on the thermomechanical properties. For example, curing an epoxy resin with an amine hardener containing a sulfone group (–SO₂–), such as diaminodiphenyl sulfone (DDS), leads to stronger intermolecular interactions compared to a standard amine like DDM. nih.gov These strong interactions restrict the movement of polymer chain segments, resulting in a significantly higher glass transition temperature (T_g). nih.gov The table below shows a comparison for trifluoromethyl-substituted epoxy resins, where DDS-cured systems consistently have higher T_g values than their DDM-cured counterparts. nih.gov

| Epoxy Resin | Curing Agent | T_g (°C) |

| p-FER | DDM | 155 |

| p-FER | DDS | 185 |

| m-FER | DDM | 128 |

| m-FER | DDS | 160 |

| d-FER | DDM | 142 |

| d-FER | DDS | 178 |

Data sourced from a comparative study showing the effect of different amine curing agents on the glass transition temperature of fluorinated epoxy resins. nih.gov

Furthermore, incorporating elements like bromine or phosphorus, often through specialized monomers or additives, is a common strategy to impart flame retardancy to epoxy systems. acs.org For example, the use of tetrabromobisphenol-A (TBBPA) as a co-monomer introduces bromine into the polymer backbone, enhancing its fire-resistant properties. acs.orgnih.gov

Advanced Characterization Techniques for Diglycidyl Isophthalate Derived Materials

Spectroscopic Investigations of Cured Polymer Networks

Spectroscopy provides molecular-level insights into the chemical transformations occurring during the curing of Diglycidyl isophthalate (B1238265) and characterizes the structure of the final polymer network.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and widely used technique to monitor the curing process of epoxy resins like DGIP. This method tracks the conversion of functional groups by observing changes in their characteristic absorption bands.

During the curing of DGIP, the primary reaction involves the ring-opening of the epoxide groups. This reaction can be followed by monitoring the disappearance of the absorption peak corresponding to the epoxy ring. The characteristic peak for the epoxy group, specifically the C-O-C stretching of the oxirane ring, is typically observed around 915 cm⁻¹. semanticscholar.org As the curing reaction proceeds, the intensity of this peak diminishes, indicating the consumption of the epoxy groups. researchgate.netresearchgate.net Concurrently, the formation of hydroxyl (-OH) groups from the ring-opening reaction results in the appearance and growth of a broad absorption band in the region of 3400-3500 cm⁻¹. researchgate.netacs.org

For instance, in the analysis of a cured diglycidyl phthalate-based adhesive, the infrared spectrum showed that the absorption peak of the epoxy group at 906 cm⁻¹ had essentially disappeared, while a distinct hydroxyl absorption peak emerged around 3400 cm⁻¹. acs.org This confirms that the epoxy groups participated extensively in the curing cross-linking reaction. acs.org The degree of cure can be quantified by comparing the peak height of the epoxy group at any given time to its initial height, often using a stable, non-reacting peak within the spectrum as an internal standard for normalization.

Table 1: Key FTIR Absorption Bands in DGIP Curing

| Functional Group | Wavenumber (cm⁻¹) | Observation During Curing |

|---|---|---|

| Epoxy Ring (C-O-C stretch) | ~915 | Disappears |

| Hydroxyl (-OH stretch) | ~3400 | Appears/Increases |

| Carbonyl (Ester C=O stretch) | ~1720 | Remains relatively stable |

Data sourced from multiple studies on epoxy resin curing. semanticscholar.orgacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ³¹P-NMR)

NMR spectroscopy offers detailed structural information about the DGIP monomer and its transformation into a polymeric network.

¹H-NMR spectroscopy is used to identify the protons in the DGIP molecule. The uncured monomer shows characteristic signals for the protons of the epoxy ring, which typically appear in the range of 2.5 to 4.5 ppm. The aromatic protons of the isophthalate ring and the protons of the methylene (B1212753) groups adjacent to the ester and epoxy functionalities also have distinct chemical shifts. mdpi.com As the curing reaction progresses, the signals for the epoxy protons diminish and new signals corresponding to the formed polymer backbone, such as those for methine (CH) and methylene (CH₂) groups adjacent to newly formed hydroxyl groups, appear. mdpi.com

¹³C-NMR spectroscopy provides complementary information by probing the carbon skeleton. In the DGIP monomer, the carbonyl carbons of the ester groups can be identified around 165 ppm. The carbons of the oxirane ring typically resonate at approximately 44-51 ppm. researchgate.net Upon curing, the disappearance of the oxirane carbon signals and the appearance of new signals in the 60-80 ppm range, corresponding to the carbons in the cross-linked network, can be observed. acs.org

³¹P-NMR spectroscopy can be employed when phosphorus-containing curing agents or catalysts are used. For instance, in studies of curing mechanisms involving melamine (B1676169) phosphate, ³¹P solid-state NMR was used to investigate the reactions. researchgate.net This technique can track the chemical environment of the phosphorus atoms, providing insights into their role in the etherification of phosphoric acid and epoxy groups during the curing process. researchgate.net

Table 2: Representative NMR Chemical Shifts (δ) for DGIP and Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Epoxy Ring Protons | ~2.5 - 4.5 |

| ¹³C | Carbonyl Carbon (Ester) | ~165 |

Data compiled from general epoxy resin characterization studies. researchgate.net

Calorimetric Analysis for Thermosetting Systems

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are fundamental for studying the thermal properties and curing kinetics of thermosetting systems like DGIP.

Differential Scanning Calorimetry (DSC) for Curing Exotherms and Thermal Transitions

DSC measures the heat flow into or out of a sample as a function of temperature or time. polymerinnovationblog.com For DGIP and other epoxy systems, it provides critical data on the curing reaction and the properties of the resulting thermoset.

Curing Exotherms: The cross-linking reaction of epoxy resins is an exothermic process. core.ac.uk When a mixture of DGIP and a curing agent is heated in a DSC, a broad peak is observed in the thermogram. researchgate.net The area under this peak is directly proportional to the total heat of reaction (ΔH_total), which corresponds to the total enthalpy released during the complete cure. By running the DSC at different heating rates (non-isothermal scans), kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined using methods like the Kissinger or Flynn-Wall-Ozawa models. researchgate.netresearchgate.net Isothermal DSC scans, where the sample is held at a constant temperature, can be used to study the rate of cure and determine the degree of conversion over time. polymerinnovationblog.com Studies on isophthalic diglycidyl ester cured with anhydrides have utilized DSC to effectively model the autocatalytic cure kinetics. tandfonline.com

Thermal Transitions: DSC is also used to determine key thermal transitions in the cured material, most importantly the glass transition temperature (Tg). The Tg is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com It appears as a step-like change in the heat flow on the DSC thermogram. polymerinnovationblog.com The Tg is a direct indicator of the extent of cure and the cross-link density of the polymer network; a higher Tg generally corresponds to a higher degree of cure and a more rigid network. mdpi.comscirp.org By measuring the Tg of partially cured samples, a relationship between Tg and the degree of conversion can be established. tandfonline.com

Table 3: Information Obtained from DSC Analysis of DGIP Systems

| DSC Measurement | Parameter | Significance |

|---|---|---|

| Curing Exotherm | Total Heat of Reaction (ΔH) | Enthalpy of the cross-linking reaction |

| Curing Exotherm | Activation Energy (Ea) | Energy barrier for the curing reaction |

Information based on general principles of DSC analysis for thermosets. polymerinnovationblog.comresearchgate.netscirp.org

Morphological and Microstructural Characterization

Understanding the morphology and microstructure of the cured polymer network is crucial for correlating the material's synthesis and processing with its macroscopic properties, such as mechanical strength and fracture toughness.

Scanning Electron Microscopy (SEM) for Network Morphology and Fracture Surfaces

Scanning Electron Microscopy (SEM) is a primary technique for visualizing the surface topography of materials at high magnifications. In the context of DGIP-derived thermosets, SEM is most often applied to the study of fracture surfaces, providing invaluable information about the failure mechanisms of the material.

The appearance of the fracture surface reveals whether the material failed in a brittle or ductile manner. A smooth, glassy fracture surface with sharp edges is characteristic of brittle fracture, which is common in unmodified, highly cross-linked epoxy resins. scirp.org Conversely, a rougher surface with features like river lines, shear yielding, or plastic deformation indicates a tougher, more ductile failure mode. researchgate.net

When toughening agents or modifiers are added to the DGIP formulation, SEM can reveal the morphology of the resulting two-phase system. For example, if a rubbery or thermoplastic modifier is incorporated, SEM images can show the size, shape, and distribution of the dispersed modifier particles within the epoxy matrix. cnrs.fr The interface between these particles and the matrix is critical for the toughening effect. Features such as particle debonding or cavitation (the formation of voids) around particles can be observed, which are mechanisms that dissipate fracture energy and increase toughness. researchgate.net The analysis of SEM fractographs helps to identify the dominant toughening mechanisms at play, such as particle cavitation, shear band yielding of the matrix, or crack pinning. researchgate.nettandfonline.com

Thermal Degradation and Stability Analysis

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. abo.fi It is a critical tool for determining the thermal stability and decomposition profile of polymeric materials, including those derived from Diglycidyl isophthalate. The analysis provides key data points such as the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual char at the end of the experiment. cnrs.fr

During a TGA experiment, a small amount of the sample is heated at a constant rate in a furnace, and its weight is continuously monitored. cnrs.fr The resulting plot of mass versus temperature, known as a TGA curve, reveals the temperatures at which the material undergoes degradation. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct degradation steps. researchgate.net

For epoxy resins derived from DGIP, TGA is employed to assess their thermal stability, which is a crucial property for high-performance applications. ontosight.ai The aromatic structure of DGIP generally imparts good thermal resistance. ontosight.ai TGA can quantify this stability by determining the initial decomposition temperature (IDT) and the temperature at which specific percentages of weight loss occur (e.g., T₅, T₁₀, T₅₀ for 5%, 10%, and 50% mass loss, respectively).

Research on various epoxy systems demonstrates the utility of TGA. For example, in studies comparing different epoxy formulations, TGA has been used to show that the introduction of specific chemical groups, such as sulfone moieties, can alter the decomposition mechanism and increase the char yield, thereby enhancing thermal stability. cnrs.fr Similarly, the thermal stability of PVC films was shown to be significantly improved when a commercial plasticizer was replaced with a synthesized epoxidized castor oil-based diglycidyl-phthalate, as evidenced by increased mass loss temperatures in TGA analysis.

The atmosphere in which the TGA is conducted (e.g., nitrogen or air) is a critical parameter. cnrs.fr Analysis in an inert atmosphere like nitrogen provides information on the intrinsic thermal stability of the polymer backbone, while analysis in air reveals its thermo-oxidative stability. cnrs.fr The data from TGA can be further used to calculate kinetic parameters of the degradation process. cnrs.frpsu.edu

The following interactive table presents hypothetical TGA data for a cured Diglycidyl isophthalate-based resin compared to a standard Bisphenol A diglycidyl ether (DGEBA) based resin, illustrating the typical parameters obtained from such an analysis.

| Material | Atmosphere | Onset Decomposition Temperature (°C) | Temperature at 10% Mass Loss (T₁₀) (°C) | Temperature at 50% Mass Loss (T₅₀) (°C) | Char Yield at 600°C (%) |

| Cured DGIP Resin | Nitrogen | 350 | 375 | 420 | 35 |

| Cured DGIP Resin | Air | 340 | 365 | 450 (stage 1), 550 (stage 2) | 5 |

| Cured DGEBA Resin | Nitrogen | 320 | 345 | 390 | 25 |

| Cured DGEBA Resin | Air | 310 | 335 | 420 (stage 1), 520 (stage 2) | <1 |

This table contains illustrative data for comparative purposes and does not represent actual experimental results.

Computational and Theoretical Investigations of Diglycidyl Isophthalate Systems

Quantum Chemical Simulations of Reaction Mechanisms

Quantum chemical simulations, often employing Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical reactions that govern polymerization. mdpi.comresearchgate.net These calculations provide a detailed picture of electron distribution and energy changes as reactants transform into products, allowing for the precise analysis of reaction pathways. mdpi.comacs.org

The curing of diglycidyl isophthalate (B1238265) with a curing agent, such as an amine, involves multiple competing reactions. The primary reaction is the nucleophilic attack of the amine on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This new secondary amine can then react with another epoxide group.

Quantum chemical calculations are used to model these reaction steps to determine their energetic profiles. By calculating the energies of the reactants, transition states, and products, the activation energy (Ea) and reaction enthalpy (ΔH) for each potential pathway can be determined. The preferred reaction pathway is the one with the lowest activation energy barrier. mdpi.com

For a typical epoxy-amine system, computational studies would focus on:

Primary Amine Addition: The reaction of a primary amine with an epoxide ring.

Secondary Amine Addition: The subsequent reaction of the newly formed secondary amine with another epoxide.

Etherification: The potential side reaction involving the hydroxyl group reacting with an epoxide, which becomes more significant at higher temperatures or in the later stages of curing.

Isoconversional kinetic analysis, a model-free method, can be applied to experimental data (e.g., from DSC or TGA) to calculate the effective activation energy as a function of the degree of conversion (α). Current time information in Edmonton, CA. A change in the Eα value as the reaction progresses often indicates a shift in the dominant reaction mechanism, for instance, from a chemically controlled to a diffusion-controlled process. For epoxy systems, the initial activation energy typically corresponds to the uncatalyzed reaction, which then decreases as the hydroxyl groups formed during the reaction begin to catalyze subsequent reactions. Current time information in Edmonton, CA.

Table 1: Illustrative Reaction Energetics for Epoxy-Amine Polymerization (Note: The following values are illustrative for a generic epoxy-amine system, as specific computational data for diglycidyl isophthalate is not extensively available in public literature. The principles of the analysis remain the same.)

| Reaction Pathway | Description | Illustrative Activation Energy (kJ/mol) | Illustrative Reaction Enthalpy (kJ/mol) |

| Primary Amine Addition | R-NH₂ attacks an epoxide ring. | 50 - 60 | -90 to -110 |

| Secondary Amine Addition | R-NH-R' attacks an epoxide ring. | 60 - 70 | -90 to -110 |

| Hydroxyl-Epoxy Addition (Etherification) | R-OH attacks an epoxide ring. | 75 - 90 | -80 to -100 |

During the curing of diglycidyl isophthalate, certain species can act as catalysts, accelerating the rate of polymerization. The hydroxyl groups generated from the initial amine-epoxide reaction are well-known to act as internal catalysts. This phenomenon is referred to as autocatalysis.

Molecular Dynamics Simulations of Polymerization and Network Formation

While quantum chemistry focuses on individual reaction steps, molecular dynamics (MD) simulations are employed to model the collective behavior of thousands or millions of atoms as they form a cross-linked polymer network over time. These simulations provide a bridge between molecular-level chemistry and the macroscopic properties of the final material.

Atomistic MD simulations model the curing process by defining reactive atoms within the diglycidyl isophthalate and hardener molecules. The simulation begins with a mixture of monomers in a simulation box at a specified temperature and pressure. As the simulation progresses, a distance-based criterion is used to identify when reactive sites (e.g., an amine nitrogen and an epoxide carbon) are close enough to form a chemical bond. When the criteria are met, the bond is formed, and the atomic charges and force field parameters of the involved atoms are updated to reflect their new chemical environment.

This dynamic cross-linking algorithm is repeated iteratively, allowing the system to evolve from a liquid monomer mixture to a solid, cross-linked network. Throughout the simulation, the trajectories and interactions of all atoms are tracked, providing a detailed, time-resolved picture of the curing dynamics. This includes observing how molecular mobility decreases as the network grows and how local density fluctuations evolve.